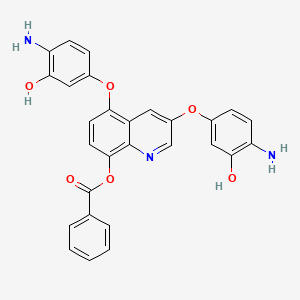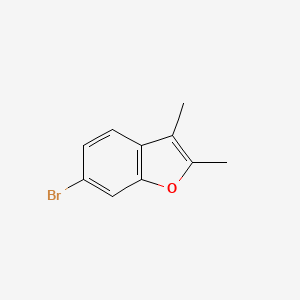![molecular formula C20H24O B12899997 1,2,3,4,6,7,8,9-Octamethyldibenzo[b,d]furan CAS No. 62787-25-1](/img/structure/B12899997.png)
1,2,3,4,6,7,8,9-Octamethyldibenzo[b,d]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,6,7,8,9-Octamethyldibenzo[b,d]furan is a synthetic organic compound belonging to the dibenzofuran family. This compound is characterized by the presence of eight methyl groups attached to the dibenzofuran core, which consists of two benzene rings fused to a central furan ring. The unique structure of this compound imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,6,7,8,9-Octamethyldibenzo[b,d]furan typically involves the alkylation of dibenzofuran with methylating agents. One common method includes the use of methyl iodide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under reflux conditions to ensure complete methylation of the dibenzofuran core.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts such as palladium on carbon can enhance the efficiency of the methylation process. Additionally, solvent-free conditions or green chemistry approaches may be employed to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,4,6,7,8,9-Octamethyldibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the aromatic rings using halogenating agents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrogenated dibenzofuran derivatives.
Substitution: Halogenated dibenzofuran derivatives.
Applications De Recherche Scientifique
1,2,3,4,6,7,8,9-Octamethyldibenzo[b,d]furan has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 1,2,3,4,6,7,8,9-Octamethyldibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Dibenzofuran: The parent compound without methyl groups.
1,2,3,4,6,7,8,9-Octachlorodibenzo[b,d]furan: A chlorinated analogue with different chemical properties.
2,3,7,8-Tetrachlorodibenzofuran: Another chlorinated derivative with distinct toxicological profiles.
Uniqueness: 1,2,3,4,6,7,8,9-Octamethyldibenzo[b,d]furan is unique due to its high degree of methylation, which imparts increased hydrophobicity and stability. This makes it particularly useful in applications requiring robust and non-polar compounds. Its distinct chemical reactivity also sets it apart from other dibenzofuran derivatives, allowing for specialized uses in various scientific and industrial fields.
Propriétés
Numéro CAS |
62787-25-1 |
|---|---|
Formule moléculaire |
C20H24O |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
1,2,3,4,6,7,8,9-octamethyldibenzofuran |
InChI |
InChI=1S/C20H24O/c1-9-11(3)15(7)19-17(13(9)5)18-14(6)10(2)12(4)16(8)20(18)21-19/h1-8H3 |
Clé InChI |
PSSASURNQXTTGT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C2C(=C1C)C3=C(C(=C(C(=C3O2)C)C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3,4-Oxadiazol-2-amine, 5-[2-(2-fluorophenoxy)phenyl]-](/img/structure/B12899937.png)


![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B12899972.png)
![1,2,3,4,6,9-Hexamethyldibenzo[b,d]furan](/img/structure/B12899977.png)
![6-[5-Butanoyl-6-(pyrrolidin-1-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12899988.png)


![4-(4-(5-Methylbenzo[d]oxazol-2-yl)styryl)benzamide](/img/structure/B12899992.png)
![N-Acetyl-N-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide](/img/structure/B12900003.png)
![8-Chloro-4,4,5-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12900009.png)

